7-Thiocyanato-1,3,5-triazaadamantane
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Overview
Description
7-Thiocyanato-1,3,5-triazaadamantane is a derivative of 1,3,5-triazaadamantane, a heteroadamantane compound. This compound is characterized by the presence of a thiocyanate group (-SCN) attached to the 7th position of the triazaadamantane structure. The unique structure of 1,3,5-triazaadamantane, which includes three nitrogen atoms replacing carbon atoms in the adamantane framework, imparts distinct chemical and physical properties to its derivatives, including this compound .
Preparation Methods
The synthesis of 7-thiocyanato-1,3,5-triazaadamantane typically involves the reduction of 7-nitro-1,3,5-triazaadamantane with hydrazine hydrate in the presence of Raney nickel to produce 7-hydroxyamino- and 7-amino-1,3,5-triazaadamantane. These intermediates are then subjected to substitutive deamination to yield 7-chloro-, 7-bromo-, and 7-thiocyanato-1,3,5-triazaadamantanes . The reaction conditions for these steps include the use of hydrazine hydrate as a reducing agent and Raney nickel as a catalyst, typically conducted at atmospheric pressure and moderate temperatures .
Chemical Reactions Analysis
7-Thiocyanato-1,3,5-triazaadamantane undergoes various chemical reactions, including:
Substitution Reactions: The thiocyanate group can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The compound can be desulfurized in the presence of Raney nickel to yield 1,3,5-triazaadamantane.
Oxidation Reactions: The thiocyanate group can be oxidized under specific conditions to form different products.
Common reagents used in these reactions include hydrazine hydrate, Raney nickel, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
7-Thiocyanato-1,3,5-triazaadamantane and its derivatives have shown significant potential in various scientific research applications:
Mechanism of Action
The mechanism by which 7-thiocyanato-1,3,5-triazaadamantane exerts its effects is primarily related to its ability to interact with biological targets through its thiocyanate group. This interaction can lead to the inhibition of viral replication in the case of its antiviral activity . The molecular targets and pathways involved include viral enzymes and proteins essential for the replication process .
Comparison with Similar Compounds
7-Thiocyanato-1,3,5-triazaadamantane can be compared with other similar compounds, such as:
- 7-Chloro-1,3,5-triazaadamantane
- 7-Bromo-1,3,5-triazaadamantane
- 7-Amino-1,3,5-triazaadamantane
These compounds share the same triazaadamantane core structure but differ in the substituents attached to the 7th position. The uniqueness of this compound lies in its thiocyanate group, which imparts distinct reactivity and potential biological activity compared to its chloro, bromo, and amino counterparts .
Properties
Molecular Formula |
C8H12N4S |
---|---|
Molecular Weight |
196.28 g/mol |
IUPAC Name |
1,3,5-triazatricyclo[3.3.1.13,7]decan-7-yl thiocyanate |
InChI |
InChI=1S/C8H12N4S/c9-4-13-8-1-10-5-11(2-8)7-12(3-8)6-10/h1-3,5-7H2 |
InChI Key |
PMXBOTGQXXHTDO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CN3CN1CN(C2)C3)SC#N |
Origin of Product |
United States |
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